An In-depth Technical Guide on the Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole
An In-depth Technical Guide on the Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole
This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The following sections delve into its molecular characteristics, predicted and analogous physicochemical parameters, and the established methodologies for their experimental determination. This document is designed to be a valuable resource for understanding the drug-like potential of this and structurally related molecules.
Molecular Identity and Structural Characteristics
6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a substituted benzothiazole derivative. The core structure features a bicyclic system composed of a benzene ring fused to a thiazole ring. This scaffold is prevalent in a variety of pharmacologically active compounds. Key substitutions on this core include a nitro group at the 6-position of the benzothiazole ring system and a piperazine moiety at the 2-position.
The nitro group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic system and the overall polarity of the molecule. The piperazine ring, a common pharmacophore, introduces basicity and potential for hydrogen bonding, which can critically impact solubility and interactions with biological targets.
Table 1: Core Molecular and Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₄O₂S | [1] |
| Molecular Weight | 264.3 g/mol | [1] |
| logP (predicted) | 2.0184 | [1] |
| logD (predicted at pH 7.4) | 0.4976 | [1] |
| logSw (predicted) | -2.7167 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| SMILES | C1CN(CCN1)c1nc2ccc(cc2s1)=O | [1] |
Note: The values for logP, logD, and logSw are computationally predicted and should be confirmed by experimental methods.
Physicochemical Properties: A Deeper Dive
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[2]
Lipophilicity (logP and logD)
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a crucial parameter in drug design.[1] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The predicted logP of 2.0184 for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole suggests a moderate level of lipophilicity.
However, for ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure. The predicted logD at pH 7.4 is 0.4976, indicating that at physiological pH, the compound is significantly more hydrophilic than its neutral form. This is due to the protonation of the basic piperazine ring.
The "shake-flask" method remains a gold standard for the experimental determination of logP and logD.
Materials:
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6-Nitro-2-piperazin-1-yl-1,3-benzothiazole
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n-Octanol (pre-saturated with water or buffer)
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Water (or a buffer of specific pH, e.g., PBS at pH 7.4, pre-saturated with n-octanol)
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Glass vials with screw caps
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Vortex mixer
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Centrifuge
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UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
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Prepare a stock solution of the test compound in a suitable solvent.
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Add a known volume of the stock solution to a vial containing a biphasic system of n-octanol and water (or buffer).
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Securely cap the vial and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
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Allow the two phases to separate by standing or by centrifugation at a low speed.
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Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).
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Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
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Express the result as logP or logD.
Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination.
Solubility (logSw)
Aqueous solubility is a critical factor for drug absorption and formulation. The predicted water solubility (logSw) of -2.7167 suggests that 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole has low aqueous solubility. The basic piperazine moiety can be protonated to form salts, which would be expected to have significantly higher aqueous solubility.
Materials:
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6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (solid)
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Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer)
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Small glass vials
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Shaker or rotator
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Filtration device (e.g., 0.45 µm syringe filter)
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Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
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Add an excess amount of the solid compound to a vial containing the aqueous buffer.
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Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
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After equilibration, allow the suspension to settle.
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Filter the supernatant to remove any undissolved solid.
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Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Self-Validating System: The presence of excess solid compound throughout the equilibration period ensures that the measured concentration represents the true thermodynamic solubility at that temperature and pH.
Ionization Constant (pKa)
The pKa value(s) of a molecule describe its state of ionization at different pH values. The piperazine moiety in 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is basic and will have a corresponding pKa. This value is critical for understanding its solubility, permeability, and potential for salt formation. While no experimental pKa was found for the target molecule, the pKa of piperazine itself is around 9.8 and 5.6. The electron-withdrawing nature of the benzothiazole ring and the nitro group would be expected to lower the pKa of the piperazine nitrogens.
Materials:
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6-Nitro-2-piperazin-1-yl-1,3-benzothiazole
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Standardized solutions of hydrochloric acid and sodium hydroxide
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pH meter with a calibrated electrode
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Stir plate and stir bar
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Burette
Procedure:
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Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
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Titrate the solution with a standardized acid (e.g., HCl), recording the pH after each addition of titrant.
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Plot the pH versus the volume of titrant added.
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The pKa can be determined from the midpoint of the buffer region of the titration curve.
Predicted Spectral Properties
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzothiazole ring. The nitro group will cause a downfield shift of the adjacent protons. The piperazine ring will exhibit characteristic signals for its methylene protons, likely as multiplets.
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¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzothiazole core and the piperazine ring. The carbon attached to the nitro group will be significantly deshielded.
For comparison, the ¹H NMR spectrum of the parent benzothiazole shows signals in the aromatic region between 7.3 and 9.0 ppm. The introduction of the piperazine and nitro groups will alter this pattern.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands:
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N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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C=N stretching (thiazole ring): A band around 1600-1650 cm⁻¹.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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Aliphatic C-H stretching (piperazine ring): Bands just below 3000 cm⁻¹.
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N-H stretching (secondary amine in piperazine): A band in the region of 3200-3500 cm⁻¹, which may be broad.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (264.3 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the piperazine ring.
Synthesis and Reactivity
The synthesis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole would likely proceed through the reaction of a 2-halo-6-nitrobenzothiazole with piperazine. For example, the reaction of 2-chloro-6-nitrobenzothiazole with piperazine in the presence of a base would yield the desired product. The melting point of the starting material, 2-chloro-6-nitrobenzothiazole, is reported to be 188-192 °C.[3]
Visualization of Key Concepts
Diagram 1: Physicochemical Property Interdependence
Caption: Interplay of key physicochemical properties in drug discovery.
Diagram 2: Experimental Workflow for Physicochemical Profiling
Caption: A typical workflow for early-stage physicochemical profiling.
Conclusion
6-Nitro-2-piperazin-1-yl-1,3-benzothiazole possesses a molecular structure with features that are highly relevant to medicinal chemistry. Its predicted physicochemical properties, including moderate lipophilicity and low aqueous solubility of the neutral form, highlight the importance of experimental verification and potential formulation strategies to enhance its drug-like characteristics. The presence of a basic piperazine moiety suggests that its properties will be highly pH-dependent, a factor that must be carefully considered in any drug development program. This guide provides a foundational understanding of this compound's physicochemical profile and the experimental approaches required for its thorough characterization.
References
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Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
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PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved February 24, 2026, from [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 24, 2026, from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 24, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-6-nitrobenzothiazole. Retrieved February 24, 2026, from [Link]
